The compound is typically synthesized in laboratory settings, particularly through reactions involving acrolein and other electrophilic agents that interact with nucleosides. Studies have shown that 1,N(6)-propanodeoxyadenosine can form as a result of cellular exposure to reactive aldehydes or nitrosamines, which are prevalent in various environmental and biological contexts .
1,N(6)-Propanodeoxyadenosine falls under the category of DNA adducts, which are products formed when DNA reacts with electrophilic agents. These modifications can lead to mutagenic changes if not repaired properly, thus classifying this compound as significant in studies of mutagenesis and carcinogenesis.
The synthesis of 1,N(6)-propanodeoxyadenosine typically involves the reaction of 2′-deoxyadenosine with acrolein or similar electrophiles. The process generally includes:
For example, one synthetic route described involves incubating deoxyadenosine-5'-monophosphate with acrolein under specific conditions to promote the formation of the desired adduct. This reaction can be monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield .
The molecular structure of 1,N(6)-propanodeoxyadenosine features a propanoyl group attached to the nitrogen at position 6 of the adenine base. This modification alters the normal hydrogen bonding and structural properties of the nucleoside.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds .
1,N(6)-propanodeoxyadenosine can participate in various chemical reactions typical for nucleosides, including:
In vitro studies have demonstrated that 1,N(6)-propanodeoxyadenosine can be formed from reactions involving nitrosamines and other electrophiles, leading to various DNA modifications that are detectable through advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) .
The mechanism by which 1,N(6)-propanodeoxyadenosine exerts its effects primarily involves its incorporation into DNA during replication. This incorporation can lead to:
Experimental data indicate that cells exposed to mutagens forming such adducts exhibit increased rates of mutation and DNA repair activity .
Relevant analyses often include thermal stability assessments and solubility tests under various pH conditions .
1,N(6)-Propanodeoxyadenosine serves several important roles in scientific research:
1,N⁶-Propanodeoxyadenosine (1,N⁶-γ-HOPdA or PdA) is a structurally defined exocyclic deoxyadenosine adduct arising from the covalent modification of DNA by endogenous or exogenous α,β-unsaturated carbonyl compounds, most notably acrolein. This adduct belongs to a broader class of propanodeoxyguanosine (PdG) and propanodeoxyadenosine (PdA) lesions generated through Michael addition reactions between the electron-rich exocyclic amino groups (N² of deoxyguanosine or N⁶ of deoxyadenosine) and the β-carbon of aldehydes [3] [8]. These adducts represent a significant category of DNA damage due to their established roles in disrupting replication fidelity, inducing mutations, and contributing to genomic instability linked to aging, inflammation, and cancer [3] [8]. Unlike simple base modifications, 1,N⁶-Propanodeoxyadenosine features a complex, bulky, three-carbon propano bridge that cyclizes to form a novel heterobicyclic ring system fused to the adenine base, imposing significant structural distortion on the DNA double helix [8] [10].
1,N⁶-Propanodeoxyadenosine is classified as an exocyclic DNA adduct characterized by the addition of a three-carbon propano moiety bridging the N⁶-amino group and the N¹ position of the adenine ring (Figure 1). This results in a stable, bicyclic etheno-like structure (6-membered pyrimidine fused to a newly formed 5-membered ring) with a hydroxymethyl substituent. Its systematic chemical name is N⁶-(3-hydroxypropyl)-deoxyadenosine in its ring-opened aldehyde form, or 1,N⁶-etheno-2-hydroxymethyl-2,3,6,7-tetrahydro-7-hydroxydeoxyadenosine in its predominant ring-closed cyclic form [8].
Table 1: Key Structural and Chemical Properties of 1,N⁶-Propanodeoxyadenosine (PdA)
Property | Description | Biological Significance |
---|---|---|
Chemical Class | Exocyclic DNA Adduct | Bulky lesion causing major helix distortion |
Precursor | Acrolein (primary), Crotonaldehyde, other α,β-unsaturated aldehydes | Links adduct formation to oxidative stress and inflammation |
Core Structure | Bicyclic heterocycle (Fused pyrimidine + 5-membered ring) with hydroxymethyl group | Base pairing disruption; Stereochemistry affects repair/tolerance |
Predominant DNA Form | Ring-closed cyclic structure (PdA) | Stable lesion persisting in DNA |
Reactivity | Aldehyde group in ring-opened form (γ-HOPdA) can form Schiff bases with lysines (protein/peptide crosslinks) | Potential source of DNA-protein crosslinks (DPCs) |
Diastereomers | R and S configurations at the chiral bridge carbon | May exhibit differential recognition by repair enzymes or polymerases |
1,N⁶-Propanodeoxyadenosine acts as a significant block to normal DNA metabolic processes due to its bulky, helix-distorting nature. Its impact manifests primarily in two critical areas:
Table 2: Biological Consequences of 1,N⁶-Propanodeoxyadenosine and Related Adducts
Adduct Form | Primary Biological Consequence | *Mutation Frequency (Site-Specific) | Major Mutation Types | Repair Pathway Association |
---|---|---|---|---|
1,N⁶-PdA (Cyclic) | Replication Block, Mutagenesis | 5-15% | A → G, A → T | BER (inefficient), TLS, NER? |
γ-HOPdA (Aldehyde, open) | Replication Block, Mutagenesis, DNA-Peptide Crosslink Precursor | Similar to PdA | A → G, A → T | BER (potential substrate), TLS |
γ-HOPdA-KWKK Crosslink | Severe Replication Block, Potential Transcription Block | ~0.4% | Minimal base substitutions | Proteolysis + NER/FA pathway? |
γ-HOPdG (Open)/PdG (Cyclic) | Severe Replication Block, High Mutagenicity | 7-11%+ | G → T, G → A, G → C | BER (NEIL1/3 unhooking?), TLS, NER? |
γ-HOPdG-KWKK Crosslink | Severe Replication Block | ~8.4% | G → T transversions prevalent | Proteolysis + NER/FA pathway? |
**Mutation frequency values are approximate and context-dependent, derived from shuttle vector replication assays in mammalian cells (e.g., COS-7) [8].
The identification and characterization of 1,N⁶-Propanodeoxyadenosine emerged from decades of research into the mechanisms of DNA damage induced by environmental carcinogens and endogenous reactive metabolites:
Table 3: Historical Milestones in Understanding 1,N⁶-Propanodeoxyadenosine
Time Period | Key Advancement | Key Researchers/Methods |
---|---|---|
1970s-1980s | Recognition of acrolein and related aldehydes as DNA-reactive and mutagenic agents | Basu, Marnett, Chung et al. (Biochemical assays, mutagenicity tests) |
Early-Mid 1980s | Link established between lipid peroxidation and DNA adduct formation | Marnett, Chung et al. |
Late 1980s | Identification of cyclic propano adducts (PdG, PdA) as major acrolein-DNA lesions | Chung et al. (²³P-postlabeling, synthesis) |
1990 | Definitive structural characterization of PdG via NMR | Stone et al. |
Early-Mid 1990s | Structural confirmation of PdA; Detection in in vitro systems | Chung, Nath, Voehler et al. (MS, NMR) |
Late 1990s-2000s | Sensitive detection (LC-MS/MS) of PdA/PdG in tissues of untreated organisms | Marnett, Dedon, Chung et al. |
2000s-Present | Mechanistic studies on mutagenesis, replication bypass, repair, and crosslinking | Lloyd, Basu, Stone, Delaney et al. (Site-directed mutagenesis, structural biology, TLS studies) |
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